2-(3-Bromophenyl)propanoic acid
Overview
Description
N2,N2-Dimethylguanosine: is a modified nucleoside found in transfer RNA (tRNA) and small nuclear RNA (snRNA) of archaebacteria and eukaryotes . It is a derivative of guanosine, where two methyl groups are attached to the nitrogen at the second position of the guanine base . This compound plays a crucial role in the stability and function of tRNA during protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylguanosine typically involves the methylation of guanosine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the methylation process .
Industrial Production Methods: The process would involve large-scale methylation reactions with appropriate safety and environmental controls to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N2,N2-dimethylxanthosine.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products:
Oxidation: N2,N2-Dimethylxanthosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
Chemistry: N2,N2-Dimethylguanosine is used as a model compound in studies of nucleoside modifications and their effects on RNA structure and function .
Biology: In biological research, it serves as a marker for tRNA modifications and is used to study the role of modified nucleosides in protein synthesis .
Medicine: The compound is investigated for its potential role in cancer diagnostics, as its levels are elevated in certain cancer types .
Industry: N2,N2-Dimethylguanosine is used in the development of high-throughput sequencing technologies and as a standard in mass spectrometry .
Mechanism of Action
N2,N2-Dimethylguanosine exerts its effects by stabilizing the structure of tRNA, which is essential for accurate and efficient protein synthesis . The methyl groups at the second position of the guanine base enhance base-stacking interactions and prevent the formation of non-canonical base pairs . This stabilization is crucial for the proper functioning of tRNA during translation .
Comparison with Similar Compounds
N2-Methylguanosine: Similar to N2,N2-Dimethylguanosine but with only one methyl group attached to the nitrogen at the second position.
N6-Methyladenosine: Another modified nucleoside found in RNA, with a methyl group attached to the nitrogen at the sixth position of adenine.
Pseudouridine: A modified nucleoside where uridine is isomerized to pseudouridine.
Uniqueness: N2,N2-Dimethylguanosine is unique due to its dual methylation, which provides enhanced stability to tRNA compared to other modified nucleosides . This dual methylation is particularly important in maintaining the structural integrity of tRNA during protein synthesis .
Properties
IUPAC Name |
2-(3-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHMQZFTSIHQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510151 | |
Record name | 2-(3-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-52-5 | |
Record name | 3-Bromo-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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